

An In-Depth Technical Guide to Dimabefylline: Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Dimabefylline*

Cat. No.: *B154724*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimabefylline is a synthetic derivative of xanthine, a class of compounds known for their diverse pharmacological effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **dimabefylline**. It details its mechanism of action as a dual inhibitor of phosphodiesterases (PDEs) and an antagonist of adenosine receptors, and outlines its potential therapeutic applications. This document also includes detailed experimental protocols for its synthesis, purification, and analysis, and visualizes its key signaling pathways using Graphviz diagrams, offering a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Identification

Dimabefylline, systematically named 7-[[4-(dimethylamino)phenyl]methyl]-1,3-dimethyl-purine-2,6-dione, is a member of the N-methylated xanthine family. Its core structure is a purine-2,6-dione, with methyl substitutions at positions 1 and 3, and a 4-(dimethylaminomethyl)benzyl group at position 7.

Table 1: Chemical Identification of **Dimabefylline**

Identifier	Value
IUPAC Name	7-[[4-(dimethylamino)phenyl]methyl]-1,3-dimethyl-purine-2,6-dione
CAS Number	1703-48-6
Chemical Formula	C ₁₆ H ₁₉ N ₅ O ₂
SMILES String	<chem>CN(C)c1ccc(CN2C=NC3=C2C(=O)N(C)C(=O)N3C)cc1</chem>

Physicochemical Properties

The physicochemical properties of **dimabefylline** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into a suitable dosage form. While experimental data for some properties are not readily available in the public domain, computational predictions provide valuable estimates.

Table 2: Physicochemical Properties of **Dimabefylline**

Property	Value	Source
Molecular Weight	313.36 g/mol	Calculated
Monoisotopic Mass	313.1539 Da	[1]
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Not available	-
pKa	Not available	-

Note: The absence of publicly available experimental data for some properties highlights an area for future research.

Pharmacological Properties

Dimabefylline is classified as a xanthine derivative, a class of compounds that includes well-known substances like caffeine and theophylline. The pharmacological effects of xanthines are primarily attributed to two main mechanisms of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

Mechanism of Action

- **Phosphodiesterase (PDE) Inhibition:** **Dimabefylline** is expected to act as a non-selective inhibitor of phosphodiesterases. PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous cellular processes. By inhibiting PDEs, **dimabefylline** increases the intracellular concentrations of cAMP and cGMP, leading to a variety of downstream effects, including smooth muscle relaxation, bronchodilation, and anti-inflammatory responses. The specific selectivity profile of **dimabefylline** for different PDE isoenzymes is an important area for further investigation.
- **Adenosine Receptor Antagonism:** **Dimabefylline** likely acts as an antagonist at adenosine receptors (A_1 , A_2A , A_2B , and A_3). Adenosine is an endogenous nucleoside that modulates a wide range of physiological functions, including neurotransmission, cardiac function, and inflammation. By blocking adenosine receptors, **dimabefylline** can counteract the effects of adenosine, leading to increased wakefulness, central nervous system stimulation, and bronchodilation. The affinity of **dimabefylline** for the different adenosine receptor subtypes will determine its specific pharmacological profile.

Therapeutic Uses

Given its mechanism of action, **dimabefylline** has potential therapeutic applications in conditions where PDE inhibition and adenosine receptor antagonism are beneficial. These may include:

- **Respiratory Diseases:** Like other xanthines, it could be explored for the treatment of asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory and anti-inflammatory properties.
- **Neurological Disorders:** Its potential as a central nervous system stimulant could be investigated for conditions characterized by fatigue or drowsiness.

- Other Potential Applications: Further research may uncover other therapeutic uses based on its modulation of cAMP and adenosine signaling pathways.

Side Effects

The side effect profile of **dimabefylline** is anticipated to be similar to that of other xanthine derivatives. Potential side effects may include:

- Central Nervous System: Insomnia, nervousness, headache, and dizziness.
- Cardiovascular System: Tachycardia and palpitations.
- Gastrointestinal System: Nausea and vomiting.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **dimabefylline** are crucial for its further study and development. While a specific, published protocol for **dimabefylline** is not readily available, the following sections provide generalized methodologies based on the synthesis and analysis of structurally related 7-substituted xanthine derivatives.

Synthesis of Dimabefylline

A plausible synthetic route for **dimabefylline** involves the N-alkylation of theophylline (1,3-dimethylxanthine) with 4-(dimethylaminomethyl)benzyl chloride.

Reaction Scheme:

Caption: **Dimabefylline** antagonizes A1 adenosine receptors.

Conclusion

Dimabefylline is a promising xanthine derivative with a dual mechanism of action that suggests its potential for a range of therapeutic applications. This technical guide has provided a comprehensive overview of its chemical structure, properties, and pharmacological profile. The detailed experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers and drug development professionals interested in further exploring

the potential of this compound. Future research should focus on obtaining experimental data for its physicochemical properties, elucidating its specific selectivity for PDE isoenzymes and adenosine receptor subtypes, and conducting preclinical studies to validate its therapeutic efficacy and safety.

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References

- 1. Inhibition of cyclic nucleotide phosphodiesterase by derivatives of 1,3-bis(cyclopropylmethyl)xanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
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